molecular formula C25H23NO4 B8186286 (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid

Cat. No.: B8186286
M. Wt: 401.5 g/mol
InChI Key: ZQWJZRLWGALBIQ-HJPURHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid is a chiral amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a popular protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions usually involve the use of sodium azide (NaN3) and are carried out at room temperature, resulting in stable crystalline solids .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by providing better control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to remove the Fmoc protecting group.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for C-H functionalization, sodium azide for azide formation, and various acids and bases for deprotection and substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions typically yield the free amino acid, while substitution reactions can produce a variety of derivatives .

Scientific Research Applications

(2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound is typically removed by treatment with a base, such as piperidine, which cleaves the Fmoc group and releases the free amino acid .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
  • (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylglycine

Uniqueness

The uniqueness of (2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylbutanoic acid lies in its specific chiral configuration and the presence of the Fmoc protecting group. This configuration allows for selective reactions and incorporation into peptides, making it a valuable tool in organic synthesis and peptide chemistry .

Properties

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWJZRLWGALBIQ-HJPURHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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